molecular formula C20H19N3OS B2586154 4-(dimethylamino)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868674-70-8

4-(dimethylamino)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2586154
CAS No.: 868674-70-8
M. Wt: 349.45
InChI Key: DFERLTYJKUYJGN-MRCUWXFGSA-N
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Description

4-(Dimethylamino)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived ylidene benzamide. Its core structure comprises a 2,3-dihydro-1,3-benzothiazole ring substituted with a methyl group at position 4 and a propargyl (prop-2-yn-1-yl) group at position 2. The N-ylidene linkage connects the benzothiazole to a para-dimethylamino-substituted benzamide group.

Properties

IUPAC Name

4-(dimethylamino)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-5-13-23-18-14(2)7-6-8-17(18)25-20(23)21-19(24)15-9-11-16(12-10-15)22(3)4/h1,6-12H,13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFERLTYJKUYJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)N(C)C)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the dimethylamino group and the propynyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzothiazole, including the compound in focus, exhibit significant anticancer properties. A study demonstrated that modifications to the benzothiazole structure can enhance cytotoxicity against various cancer cell lines, making it a promising candidate for further development as an anticancer agent .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Related compounds have shown potential in reducing inflammation markers, suggesting that this compound could be beneficial in treating inflammatory diseases .

Organic Electronics

Dopant in Organic Semiconductors
The compound has potential applications as a dopant in organic semiconductor materials. Its ability to enhance conductivity when incorporated into polymer matrices has been explored, showing promise for improving the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Synthesis of Novel Compounds

Building Block for Synthesis
This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, allowing researchers to create new compounds with tailored properties for specific applications .

Case Study 1: Anticancer Research

A recent study evaluated the anticancer efficacy of benzothiazole derivatives, including the compound of interest. The results indicated that these derivatives significantly inhibited tumor growth in vitro and in vivo models, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Organic Semiconductor Performance

In a study focusing on organic electronics, the compound was used as a dopant in a polymer blend. The doped films exhibited increased charge carrier mobility and improved device efficiency compared to undoped films, demonstrating its utility in enhancing organic semiconductor performance .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BAnti-inflammatory25
Compound COrganic semiconductorN/A

Table 2: Synthesis Pathways

StepReaction TypeReagentsYield (%)
1N-acylationBenzothiazole + Acyl Chloride92
2Nucleophilic SubstitutionAmino Compound + Halide83

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Core

4-Methoxy-3-Allyl Analogue

A closely related compound, 4-(dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide, differs by having a methoxy group (instead of methyl) at position 4 and an allyl (propenyl) group (instead of propargyl) at position 3 .

  • Reactivity : The allyl group may undergo electrophilic additions, whereas the propargyl group in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition).
Phenyl-Substituted Dihydrothiazole Derivatives

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () replaces the benzothiazole with a dihydrothiazole ring, substituted with 2-methoxyphenyl and phenyl groups. Key differences include:

  • Aromaticity : The dihydrothiazole lacks full aromaticity, altering conjugation and stability.

Benzamide Modifications

Coumarin-Thiazole Hybrid

4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide () features a coumarin-thiazole hybrid system. Unlike the target compound:

  • Extended π-System : The coumarin moiety enhances fluorescence and π-π stacking capacity, useful in optical materials or biosensing.
  • Lack of Dimethylamino Group: The absence of the para-dimethylamino substituent reduces electron-donating effects, impacting solubility and electronic interactions.
N,O-Bidentate Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () incorporates an N,O-bidentate directing group, facilitating metal-catalyzed C–H functionalization. Comparatively:

  • Directing Group Potential: The benzothiazol-2-ylidene in the target compound may act as a directing group but with distinct electronic properties due to the dimethylamino substituent.

Heterocyclic Frameworks

Pyridothiazine Derivatives

N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide () contains a fused pyridothiazine system. Differences include:

  • Ring Size and Substituents : The larger, fused ring system introduces rigidity and a chloro substituent, altering reactivity and binding properties.

Crystallographic Data

  • Geometric Parameters : For (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide, bond lengths (C–C: ~1.48 Å) and dihedral angles (e.g., −170.98° for N–C–S–C) suggest a planar ylidene system . Similar geometry is expected for the target compound, though substituents may induce slight distortions.

Comparative Data Table

Compound Name Core Structure Position 3 Substituent Position 4 Substituent Benzamide Substituent Key Properties/Applications
Target Compound 2,3-Dihydro-1,3-benzothiazole Prop-2-yn-1-yl Methyl 4-Dimethylamino Click chemistry, catalysis
4-Methoxy-3-Allyl Analogue () 2,3-Dihydro-1,3-benzothiazole Prop-2-en-1-yl Methoxy 4-Dimethylamino Enhanced electron donation
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () 2,3-Dihydrothiazole 2-Methoxyphenyl Phenyl 4-Methyl Steric hindrance, crystallography
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide () Thiazole 2-Oxochromen-3-yl N/A 4-Methyl Fluorescence, π-π interactions

Biological Activity

The compound 4-(dimethylamino)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N2S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{S}

This structure features a dimethylamino group, a benzamide moiety, and a benzothiazole derivative, which may contribute to its biological properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, suggesting that this compound may also help in reducing oxidative stress.
  • Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
  • Enzyme Inhibition : The presence of specific functional groups allows for interactions with enzyme active sites, potentially inhibiting key metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationReference
AntioxidantSignificant scavenging activity
CytotoxicityLC50 values ranging from 5 to 15 µM
Enzyme InhibitionInhibition of DPP-IV with IC50 ~100 nM
AntimicrobialInhibition of bacterial growth

Case Study 1: Anticancer Properties

In a study evaluating the cytotoxic effects on human cancer cell lines, the compound demonstrated selective toxicity towards breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. The study reported an IC50 value of approximately 10 µM for MCF-7 breast cancer cells, indicating significant potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

A detailed analysis was conducted on the compound's ability to inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. The compound exhibited competitive inhibition with an IC50 value around 100 nM. This suggests potential applications in managing diabetes by enhancing insulin secretion and reducing blood glucose levels.

Case Study 3: Antioxidant Activity

Research on similar benzothiazole derivatives has shown promising antioxidant effects. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, yielding results comparable to standard antioxidants like ascorbic acid. This property may contribute to its therapeutic effects in oxidative stress-related diseases.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(dimethylamino)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?

Methodological Answer:
The compound can be synthesized via condensation reactions involving substituted benzamides and heterocyclic precursors. Key steps include:

  • Reflux conditions : Use glacial acetic acid as a catalyst in ethanol for 4–6 hours to promote Schiff base formation (similar to methods for triazole derivatives) .
  • Oxidative cyclization : For the benzothiazole core, employ tert-butyl hydroperoxide (TBHP) under reflux in methanol to ensure regioselectivity and high yield (analogous to benzoxazinone synthesis) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves intermediates with polar functional groups .

Basic: How is the structural characterization of this compound validated in academic research?

Methodological Answer:

  • X-ray crystallography : Resolve the Z-configuration of the benzothiazol-2-ylidene moiety and confirm bond lengths/angles (e.g., C=N bond ~1.30 Å, consistent with imine tautomers) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to detect deshielded protons (e.g., dimethylamino group at δ 2.8–3.2 ppm) and confirm conjugation effects .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da) and fragmentation patterns .

Advanced: How can tautomeric equilibria in the benzothiazol-2-ylidene moiety impact spectroscopic interpretations?

Methodological Answer:
The compound may exhibit keto-enol tautomerism , leading to discrepancies between experimental (e.g., NMR) and computational data. To address this:

  • Perform variable-temperature NMR to monitor dynamic equilibria (e.g., coalescence of signals at elevated temperatures) .
  • Compare experimental data with DFT calculations (B3LYP/6-311++G** basis set) to identify dominant tautomers in the solid state .
  • Use X-ray crystallography to lock the tautomeric form in the crystal lattice .

Advanced: What strategies resolve contradictions in hydrogen-bonding networks reported across studies?

Methodological Answer:

  • Lattice energy calculations : Compare experimental (X-ray) and computed hydrogen-bond energies (e.g., N–H···O vs. C–H···π interactions) to identify thermodynamically stable configurations .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) favor intermolecular H-bonding, while non-polar solvents promote intramolecular interactions .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals forces) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence-based kits (e.g., kinase or protease targets) with IC50_{50} determination via dose-response curves (similar to indole-thiosemicarbazone derivatives) .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values calculated using nonlinear regression .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induction in treated cells .

Advanced: How do computational methods address discrepancies in experimental vs. theoretical electronic spectra?

Methodological Answer:

  • TD-DFT simulations : Model UV-Vis spectra (CAM-B3LYP functional) and compare with experimental λmax_{\text{max}} to identify charge-transfer transitions (e.g., π→π* in benzothiazole) .
  • Solvent effects : Include implicit solvation models (e.g., PCM for methanol) to correct for bathochromic shifts .
  • Vibrational analysis : Assign IR bands (e.g., C=O stretch at ~1680 cm1^{-1}) using potential energy distribution (PED) calculations .

Advanced: What mechanistic insights explain regioselectivity in the prop-2-yn-1-yl substitution?

Methodological Answer:

  • Electrophilic aromatic substitution (EAS) : The 3-position of the benzothiazole is activated by the electron-donating dimethylamino group, directing alkyne substitution .
  • Steric effects : Substituents at the 4-methyl group hinder alternative positions, as shown in DFT-optimized transition-state models .
  • Kinetic control : Monitor reaction progress via TLC to isolate the Z-isomer before thermodynamic equilibration .

Advanced: How can mechanistic studies differentiate radical vs. ionic pathways in its synthesis?

Methodological Answer:

  • Radical trapping : Add TEMPO to reactions; suppressed yields indicate radical intermediates (e.g., in TBHP-mediated oxidations) .
  • Isotopic labeling : Use 18O^{18}O-labeled water to track oxygen incorporation in carbonyl groups (ionic mechanisms retain label; radical pathways may not) .
  • Kinetic isotope effects (KIE) : Compare rates of protio vs. deuterated substrates; KIE >1 suggests proton transfer in rate-determining steps .

Basic: How do solvent polarity and proticity influence the compound’s stability?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize zwitterionic forms via dipole interactions, reducing degradation rates .
  • Protic solvents (MeOH, EtOH) : Accelerate hydrolysis of the benzamide group under acidic/basic conditions (monitor via HPLC) .
  • Storage recommendations : Store in anhydrous DCM at –20°C to minimize solvolysis .

Advanced: What crystallographic techniques validate supramolecular packing motifs?

Methodological Answer:

  • Single-crystal XRD : Resolve π-π stacking distances (3.4–3.8 Å) and dihedral angles between benzamide and benzothiazole planes .
  • Hirshfeld surface analysis : Map close contacts (e.g., C–H···N interactions contributing >15% to crystal packing) .
  • Cambridge Structural Database (CSD) mining : Compare with analogous structures (e.g., CCDC 2032776) to identify common motifs .

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